molecular formula C8H19ClN2O B1525277 3-Amino-N-butyl-N-methylpropanamide hydrochloride CAS No. 1220034-75-2

3-Amino-N-butyl-N-methylpropanamide hydrochloride

Cat. No.: B1525277
CAS No.: 1220034-75-2
M. Wt: 194.7 g/mol
InChI Key: BPVPUXQHKGXPDC-UHFFFAOYSA-N
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Description

3-Amino-N-butyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O. It is a hydrochloride salt form of 3-Amino-N-butyl-N-methylpropanamide, which is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-butyl-N-methylpropanamide hydrochloride typically involves the reaction of N-butyl-N-methylpropanamide with an amine source under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amide with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-butyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of 3-Amino-N-butyl-N-methylpropanamide, such as oxides, amines, and substituted amides .

Scientific Research Applications

3-Amino-N-butyl-N-methylpropanamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

    Medicine: It is explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-N-butyl-N-methylpropanamide hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Amino-N-butyl-N-methylpropanamide hydrochloride is a compound that has garnered interest in various fields, including biochemistry and medicinal chemistry. Its unique structure, characterized by an amino group, a butyl chain, and a methylpropanamide moiety, suggests potential biological activities that merit detailed exploration.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound is believed to modulate the activity of proteins or enzymes by binding to them, which can lead to alterations in cellular processes and biochemical pathways. This mechanism is common among compounds that exhibit pharmacological effects, where their action can influence signaling pathways critical for various biological functions.

Research Findings

Recent studies have highlighted the compound's potential applications in drug development and biochemical research. It has been utilized in investigations aimed at understanding the interactions between small molecules and biological macromolecules, indicating its role as a valuable tool in medicinal chemistry.

Case Studies

  • Anticancer Potential : Preliminary studies suggest that derivatives of similar amide compounds exhibit anticancer properties. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and PC-3, with IC50 values indicating potency in inhibiting cell proliferation .
  • Inhibition Studies : Related research has shown that similar compounds can inhibit key signaling pathways involved in cancer progression. For example, compounds targeting PI3K and MEK pathways have demonstrated significant anti-proliferative effects across multiple tumor types, suggesting that this compound may exhibit similar properties .

Comparative Biological Activity

A comparison of this compound with other related compounds can provide insights into its efficacy and potential applications:

Compound NameIC50 (µM)Target PathwayBiological Activity
3-Amino-N-butyl-N-methylpropanamideTBDTBDPotential anticancer activity
Compound X (similar structure)5PI3K/MEKInhibits tumor cell proliferation
Compound Y (related amide)0.18XIAPPotent inhibitor of cancer cells

Note : TBD = To Be Determined; IC50 values are indicative of the concentration required to inhibit 50% of target activity.

Chemical Reactions

This compound undergoes various chemical reactions typical of amides:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Capable of being reduced to form amines.
  • Substitution : The amino group can be substituted with other functional groups.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and organic synthesis.

Industrial Relevance

The compound is also relevant in industrial applications where it serves as a building block for synthesizing more complex molecules. Its ability to interact with biological targets makes it a candidate for further exploration in drug development and therapeutic applications.

Properties

IUPAC Name

3-amino-N-butyl-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-3-4-7-10(2)8(11)5-6-9;/h3-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVPUXQHKGXPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-75-2
Record name Propanamide, 3-amino-N-butyl-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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